Antibacterial peptide PMAP-37
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLLSRLRDFLSDRGRRLGEKIERIGQKIKDLSEFFQS |
Origin of Product |
United States |
Comprehensive Analysis of Antimicrobial Spectrum and Potency of Pmap 37
In Vitro Efficacy Against Diverse Bacterial Pathogens
PMAP-37 exhibits potent activity against both Gram-positive and Gram-negative bacteria, typically by disrupting the integrity of the bacterial cell membrane. researchgate.netnih.gov The peptide's cationic nature facilitates its interaction with the negatively charged components of bacterial membranes, leading to rapid permeabilization and cell death. nih.gov
PMAP-37 has demonstrated significant in vitro efficacy against various Gram-positive bacteria. frontiersin.org Studies have reported its activity against species such as Staphylococcus aureus, Bacillus megaterium, Bacillus subtilis, Listeria monocytogenes, and Bacillus globigii. nih.govfrontiersin.orgnih.gov The minimal inhibitory concentrations (MICs), which represent the lowest concentration of the peptide required to inhibit visible bacterial growth, typically range from 1 to 4 μM for these strains. researchgate.net For Bacillus globigii, the minimum bactericidal concentration (MBC) has been determined to be 2.5 μM. nih.gov
An analog of the peptide, PMAP-37(F34-R), in which phenylalanine at position 34 is replaced by arginine, has also been shown to be effective against Gram-positive pathogens. nih.gov This analog exhibited MIC values ranging from 0.12 to 0.24 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Listeria monocytogenes. nih.govresearchgate.net
| Gram-Positive Strain | Reported Activity (MIC/MBC in µM) | Reference |
|---|---|---|
| Staphylococcus aureus | MIC: 1-4 | researchgate.net |
| Bacillus megaterium | MIC: 1-4 | researchgate.net |
| Bacillus subtilis | MIC: 1-4 | researchgate.net |
| Bacillus globigii | MBC: 2.5 | nih.gov |
| Listeria monocytogenes | Active | nih.gov |
The peptide generally shows potent activity against Gram-negative bacteria, including clinically relevant strains like Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium. researchgate.netfrontiersin.org PMAP-37 has been observed to cause rapid permeabilization of both the outer and inner membranes of E. coli within five minutes of exposure. nih.gov The MBC for E. coli has been reported as 5 μM. nih.gov The peptide's efficacy extends to other Gram-negative pathogens such as Pasteurella multocida and Shigella flexneri. nih.goviastate.edu
Studies have found that the sensitivity of Gram-negative bacteria to PMAP-37 and its analogs is often higher than that of Gram-positive bacteria. nih.gov For instance, the analog PMAP-37(F34-R) demonstrated MICs between 0.12 and 0.24 µg/mL for Salmonella typhimurium and E. coli. nih.gov Another analog, PMAP-37(K20/27-I), also showed antibacterial activity against Shigella flexneri. nih.gov
| Gram-Negative Strain | Reported Activity (MIC/MBC in µM) | Reference |
|---|---|---|
| Escherichia coli | MBC: 5 | nih.gov |
| Pseudomonas aeruginosa | MIC: 1-4 | researchgate.net |
| Salmonella typhimurium | MIC: 1-4 | researchgate.net |
| Pasteurella multocida | Active | nih.gov |
| Shigella flexneri | Active | nih.gov |
Evaluation of Antifungal Activities
In addition to its antibacterial properties, PMAP-37 has been reported to possess antifungal activity. nih.gov Research has indicated its efficacy against fungal species such as Candida albicans, Trichosporon beigelii, and Saccharomyces cerevisiae. nih.gov This broad-spectrum activity highlights the peptide's potential to combat a range of microbial threats.
Characterization of Antiviral Activities (e.g., Porcine Epidemic Diarrhea Virus)
Recent research has uncovered the antiviral capabilities of PMAP-37. A 2025 study demonstrated that PMAP-37 exhibits antiviral activity against the Porcine Epidemic Diarrhea Virus (PEDV), a significant coronavirus pathogen in the swine industry. nih.gov This finding suggests that the peptide's functions extend beyond antibacterial and antifungal actions, underscoring its multifunctional nature. nih.gov However, it is worth noting that other studies investigating different porcine cathelicidins, such as PMAP-23 and PMAP-36, did not find significant inhibitory effects against PEDV, highlighting the unique properties of PMAP-37. researchgate.netnih.gov
Comparative Studies of PMAP-37 with Other Host Defense Peptides (e.g., LL-37, PMAP-23, PMAP-36, CATH-2)
The activity of PMAP-37 and its analogs has been compared to other well-known host defense peptides. PMAP-36, a related porcine peptide, has been shown to be more potent than human LL-37 and chicken CATH-2 against E. coli O78. frontiersin.org In studies comparing porcine peptides against PEDV, LL-37 and chicken CATH-B1 showed strong inhibitory effects, while PMAP-23 and PMAP-36 did not. researchgate.netnih.gov
Modifications to PMAP-37 have been made to enhance its activity. Analogs designed by substituting specific amino acids, such as PMAP-37(F34-R), have shown improved antibacterial activity compared to the parent peptide. nih.govnih.gov Specifically, PMAP-37(F34-R) exhibited significantly lower MICs against most bacterial strains tested when compared to the original PMAP-37. nih.gov Further modification of this analog with cholesterol, creating Chol-37(F34-R), resulted in even stronger antimicrobial and antibiofilm activity than PMAP-37(F34-R), demonstrating that structural modifications can substantially enhance the peptide's potency. mdpi.com
Molecular and Cellular Mechanisms of Pmap 37 Antimicrobial Action
Elucidation of Bacterial Membrane Interaction and Disruption
PMAP-37's primary mode of action involves a direct assault on the bacterial membrane, leading to a loss of structural integrity and, ultimately, cell death. frontiersin.org This process occurs in a rapid, multi-step fashion, targeting both the outer and inner membranes of bacteria. nih.gov
In Gram-negative bacteria, the outer membrane serves as the first barrier. PMAP-37 efficiently permeabilizes this layer. nih.gov Studies using the N-phenyl-1-napthylamine (NPN) uptake assay have demonstrated that PMAP-37 and its analogs can rapidly increase the permeability of the outer membrane in a concentration-dependent manner. plos.org This initial interaction is largely driven by the electrostatic attraction between the positively charged peptide and the negatively charged components of the outer membrane, such as lipopolysaccharides (LPS). nih.govmdpi.com This permeabilization allows the peptide to access the inner membrane. asm.org
Following the breach of the outer membrane, PMAP-37 proceeds to disrupt the inner cytoplasmic membrane. nih.govresearchgate.net This interaction leads to a loss of membrane integrity. nih.gov The peptide's ability to permeabilize the inner membrane has been demonstrated to occur within minutes of exposure. nih.gov The disruption of the inner membrane is a critical step, as it directly compromises the cell's ability to maintain essential gradients and carry out vital functions. Assays using the membrane potential-sensitive dye diSC3(5) show that PMAP-37 and its derivatives cause depolarization of the cytoplasmic membrane, indicating significant damage. plos.org
The disruption of both the outer and inner membranes culminates in the leakage of cytoplasmic contents, leading to cell lysis. nih.govnih.gov The formation of pores or other membrane defects by PMAP-37 allows for the uncontrolled passage of ions and small molecules, disrupting the osmotic balance of the cell. mdpi.com This leads to the release of intracellular components and ultimately, bacterial death. frontiersin.org Propidium iodide (PI) uptake assays confirm this, as PI can only enter cells with compromised membranes, and treatment with PMAP-37 results in increased PI fluorescence within bacterial cells. nih.gov
Interactions with Bacterial Lipopolysaccharides (LPS) and Neutralization Effects
PMAP-37 demonstrates a significant ability to interact with and neutralize lipopolysaccharides (LPS), the major component of the outer membrane of Gram-negative bacteria. nih.govasm.org This interaction is a key aspect of its antibacterial activity against these pathogens.
The initial binding of PMAP-37 to bacteria is facilitated by its electrostatic interaction with the negatively charged LPS. nih.gov This binding not only contributes to membrane disruption but also has a potent neutralizing effect on the endotoxic properties of LPS. nih.govacs.org PMAP-37 has been shown to neutralize nitric oxide production in macrophage cell lines that were stimulated with various forms of LPS. nih.gov Furthermore, flow cytometric analysis has confirmed that PMAP-37 can inhibit the binding of LPS to macrophages. nih.gov Zeta potential analysis has also shown that the peptide can neutralize the negative charge on the surface of E. coli and LPS micelles. nih.gov
The ability of PMAP-37 to neutralize LPS is crucial, as it can mitigate the inflammatory response that is often triggered by bacterial infections. The interaction appears to involve the lipid A portion of LPS, as evidenced by neutralization of its activity. nih.gov
Investigations into Potential Intracellular Targets and Pathways
While the primary mechanism of PMAP-37 is membrane disruption, there is evidence to suggest that it may also have intracellular targets. asm.org Once the bacterial membrane is permeabilized, the peptide can enter the cytoplasm and interact with various intracellular components. mdpi.com
Some studies suggest that antimicrobial peptides, after entering the cell, can interfere with essential cellular processes. These can include the inhibition of protein and nucleic acid synthesis. mdpi.com For instance, PMAP-36, a related peptide, has been observed to cause clustering of intracellular components, suggesting a multi-target mode of action that goes beyond simple membrane permeabilization. asm.org Research indicates that PMAPs can increase the levels of nitric oxide and reactive oxygen species (ROS) inside E. coli, which can lead to oxidative damage to DNA. frontiersin.org Therefore, it is plausible that PMAP-37 also acts on intracellular pathways, although this aspect of its mechanism is less understood compared to its membrane-disruptive activities. frontiersin.org
Structure Activity Relationship Sar and Rational Peptide Engineering of Pmap 37
Impact of Amino Acid Substitutions on Antimicrobial Efficacy and Selectivity
A key determinant of the initial interaction between cationic AMPs and the negatively charged bacterial membrane is the peptide's net positive charge. mdpi.com Strategies to increase this charge in PMAP-37 have been a primary focus of rational peptide design. nih.gov By substituting neutral or hydrophobic amino acids with cationic residues like arginine (R), researchers have successfully engineered analogs with enhanced antimicrobial properties.
Three notable analogs, PMAP-37(F9-R), PMAP-37(F34-R), and PMAP-37(F9/34-R), were created by replacing phenylalanine (F) at positions 9, 34, or both, with arginine. nih.gov This substitution increased the net positive charge of the peptides. The F34-R substitution, for instance, increased the net charge from +9 to +10. mdpi.com
These modifications resulted in significant improvements in antibacterial activity. For example, PMAP-37(F9-R) and PMAP-37(F9/34-R) demonstrated antibacterial activity against Shigella flexneri, a pathogen against which the parent PMAP-37 was ineffective. nih.govnih.gov While PMAP-37(F34-R) did not show activity against S. flexneri, it exhibited significantly lower minimal inhibitory concentrations (MICs) against a majority of other tested bacterial strains compared to the original PMAP-37. nih.gov The analog PMAP-37(F34-R) demonstrated improved antimicrobial activity in vitro and greater therapeutic potential in vivo studies compared to the parent peptide. researchgate.net Furthermore, all these analogs showed stability across a range of pH levels (pH 2 to 8/9). nih.gov The therapeutic efficacy of PMAP-37(F34-R) was found to be comparable to the antibiotic ceftiofur (B124693) sodium in certain infection models. nih.gov
Table 1: Impact of Net Positive Charge Optimization on PMAP-37 Analogs
| Peptide | Amino Acid Substitution | Net Charge | Key Finding |
|---|---|---|---|
| PMAP-37(F9-R) | Phenylalanine at position 9 replaced by Arginine | Increased | Exhibited antibacterial activity against S. flexneri. nih.govnih.gov |
| PMAP-37(F34-R) | Phenylalanine at position 34 replaced by Arginine | +10 mdpi.com | Lower MICs against most tested bacterial strains compared to PMAP-37. nih.gov |
| PMAP-37(F9/34-R) | Phenylalanine at positions 9 and 34 replaced by Arginine | Increased | Exhibited antibacterial activity against S. flexneri. nih.govnih.gov |
Hydrophobicity is another critical factor that governs the ability of AMPs to interact with and disrupt bacterial membranes. nih.govnih.gov To investigate the impact of increased hydrophobicity on PMAP-37's activity, two analogs, PMAP-37(R13-I) and PMAP-37(K20/27-I), were designed. nih.govresearchgate.net In these analogs, arginine at position 13 (R13) and lysine (B10760008) at positions 20 and 27 (K20/27) were substituted with the more hydrophobic amino acid isoleucine (I).
The results of these modifications were promising. PMAP-37(R13-I) showed lower MICs than the parent PMAP-37 against two Gram-negative bacterial strains. nih.govresearchgate.net The PMAP-37(K20/27-I) analog demonstrated even broader improvements, inhibiting the growth of most bacterial strains tested and also showing activity against Shigella flexneri. nih.govresearchgate.net Furthermore, PMAP-37(K20/27-I) displayed stability in various pH conditions and at different temperatures. nih.govresearchgate.net
Table 2: Impact of Hydrophobicity Modulation on PMAP-37 Analogs
| Peptide | Amino Acid Substitution | Key Finding |
|---|---|---|
| PMAP-37(R13-I) | Arginine at position 13 replaced by Isoleucine | Lower MICs against two Gram-negative strains compared to PMAP-37. nih.govresearchgate.net |
| PMAP-37(K20/27-I) | Lysine at positions 20 and 27 replaced by Isoleucine | Inhibited most bacterial strains and was effective against Shigella flexneri. nih.govresearchgate.net |
Influence of Secondary and Tertiary Structural Conformation on Bioactivity (e.g., α-helical Content, Amphipathicity)
The biological activity of PMAP-37 is intrinsically linked to its three-dimensional structure. PMAP-37 is known to adopt a predominantly α-helical conformation, a common feature among many membrane-active AMPs. frontiersin.orgnih.govresearchgate.net This α-helical structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces, which is crucial for its interaction with and disruption of bacterial membranes. mdpi.comnih.govresearchgate.net
Upon interaction with the negatively charged bacterial membrane, PMAP-37 undergoes a conformational change from a random coil in aqueous solution to a more ordered, mainly helical structure. nih.govresearchgate.net This transition is a hallmark of amphipathic α-helical peptides and is essential for their antimicrobial action. nih.govresearchgate.net The α-helical content and the degree of amphipathicity directly influence the peptide's ability to permeate and lyse bacterial cells. mdpi.comfrontiersin.org The F34-R substitution in PMAP-37(F34-R) was found to slightly enhance the peptide's amphipathicity, contributing to its increased antibacterial activity without a noticeable increase in hemolytic effect. mdpi.com Secondary structure analysis of PMAP-37(F34-R) has confirmed a significant proportion of α-helix, which is a key factor in its antibacterial capability. nih.gov
Rational Design and Synthesis Approaches for PMAP-37 Analogs
The insights gained from SAR studies have paved the way for the rational design and synthesis of novel PMAP-37 analogs with tailored properties. nih.govnih.gov The general approach involves identifying key residues that influence properties like net charge and hydrophobicity and then making specific amino acid substitutions to optimize these characteristics. nih.govnih.gov
The synthesis of these rationally designed analogs is typically achieved through solid-phase peptide synthesis (SPPS). nih.govresearchgate.net This method allows for the precise, stepwise addition of amino acids to build the desired peptide sequence. researchgate.net For instance, the PMAP-37 analogs with altered charge and hydrophobicity, such as PMAP-37(F9-R), PMAP-37(F34-R), PMAP-37(F9/34-R), PMAP-37(R13-I), and PMAP-37(K20/27-I), were all created using these established synthesis techniques. nih.govnih.gov
N-Terminal and C-Terminal Chemical Modifications (e.g., Cholesterol Conjugation of Chol-37(F34-R))
Beyond amino acid substitutions, chemical modifications at the N-terminus or C-terminus of PMAP-37 analogs have been explored to further enhance their properties. mdpi.comnih.gov A notable example is the N-terminal conjugation of cholesterol to the PMAP-37(F34-R) analog, creating Chol-37(F34-R). mdpi.comnih.govresearchgate.net
This modification was designed to increase the hydrophobicity of the peptide. nih.gov The addition of cholesterol resulted in an analog with significantly enhanced antimicrobial and antibiofilm activity compared to the parent PMAP-37(F34-R). mdpi.comnih.gov Importantly, this increased efficacy was achieved while maintaining low cytotoxicity against eukaryotic cells. mdpi.comnih.gov The cholesterol moiety also conferred greater stability to the peptide in various pH, salt, and serum environments. mdpi.comnih.gov The synthesis of Chol-37(F34-R) involves linking a monocholesteryl ester of carbonic acid to the N-terminal glycine (B1666218) of PMAP-37(F34-R) after the completion of solid-phase peptide synthesis. nih.govresearchgate.net This strategic modification has been shown to improve the therapeutic potential of the peptide in animal models of bacterial infection. mdpi.com
Biochemical and Biophysical Characterization of Pmap 37 Stability and Interactions
Evaluation of pH Stability under Varying Environmental Conditions
The ability of an antimicrobial peptide to maintain its structural integrity and biological activity across a range of pH values is critical for its potential applications. Research has shown that PMAP-37 and its analogs exhibit remarkable stability over a broad pH spectrum.
Studies on analogs of PMAP-37, such as PMAP-37(F9-R), PMAP-37(F34-R), and PMAP-37(F9/34-R), have demonstrated that these peptides retain stable antibacterial activity after being treated with solutions ranging from pH 2 to pH 8/9. nih.govscispace.com This suggests that the core structure of PMAP-37 is resistant to pH-induced conformational changes that could lead to a loss of function. For instance, one of its analogs, PMAP-37(F34-R), maintained stable antibacterial activity against S. aureus ATCC 25923 and P. aeruginosa GIM1.551 at a pH range of 2-8 and even at pH 9-11. frontiersin.org The cholesterol-modified analog, Chol-37(F34-R), also demonstrated high stability in various pH environments. researchgate.netmdpi.com This inherent pH stability is a desirable characteristic, as the peptide could potentially be effective in various infection sites with different local pH conditions, such as the acidic environment of the skin or the more neutral pH of the bloodstream.
The stability of these peptides at acidic pH levels is particularly noteworthy, as the microenvironment of bacterial infections and biofilms can often be acidic. The maintenance of activity in such conditions underscores the robustness of the PMAP-37 scaffold.
Assessment of Thermal Stability and Resistance to Denaturation
Thermal stability is another crucial parameter for the practical application of antimicrobial peptides, especially concerning storage, formulation, and efficacy in febrile conditions. Investigations into the thermal resistance of PMAP-37 and its derivatives have revealed their significant tolerance to high temperatures.
An analog of PMAP-37, PMAP-37(K20/27-I), has been reported to exhibit thermal stability. nih.gov Furthermore, other analogs have shown increased thermal stability, with PMAP-37(F34-R) retaining over 60% of its antibacterial activity even after being boiled for two hours. nih.govscispace.com Another study on PMAP-37(F34-R) showed it maintained stable antibacterial activity against S. aureus ATCC25923 and P. aeruginosa GIM1.551 for up to 40 minutes of boiling. nih.gov The cholesterol-modified version, Chol-37(F34-R), displayed even greater thermal stability, retaining a high level of antibacterial activity after being boiled for 50 minutes and still showing desirable activity after 120 minutes. researchgate.netnih.gov This exceptional heat resistance suggests that PMAP-37 and its more stable analogs could be amenable to heat sterilization processes and maintain their function in a wider range of temperatures.
The following table summarizes the thermal stability of a PMAP-37 analog, highlighting its resilience to heat treatment.
| Treatment Time (Boiling) | Remaining Antibacterial Activity of PMAP-37(F34-R) | Remaining Antibacterial Activity of Chol-37(F34-R) |
| 0-40 minutes | Stable | Stable |
| 50 minutes | Reduced | Stable |
| 120 minutes | Significantly Reduced | Relatively Desirable |
Studies on Stability in Complex Biological Milieu (e.g., Serum, Salt Conditions)
The in vivo environment is a complex milieu containing salts, serum proteins, and other molecules that can potentially inhibit the activity of antimicrobial peptides. Therefore, assessing the stability and activity of PMAP-37 in such conditions is vital for predicting its in vivo efficacy.
Research has demonstrated that PMAP-37 analogs possess commendable stability in the presence of salts and serum. The cholesterol-modified analog, Chol-37(F34-R), has been shown to have high stability in different salt and serum environments. researchgate.netmdpi.com Specifically, the antibacterial activities of PMAP-37(F34-R) and Chol-37(F34-R) were found to be resistant to the presence of NaCl, CaCl2, and 20% fetal bovine serum. nih.gov This indicates that these peptides can maintain their function in physiological salt concentrations and in the presence of serum components that can often inactivate other antimicrobial peptides.
Spectroscopic and Microscopic Analyses of Membrane Interaction Dynamics
The primary mechanism of action for many cationic antimicrobial peptides, including PMAP-37, involves interaction with and disruption of the bacterial cell membrane. frontiersin.org Spectroscopic and microscopic techniques are invaluable tools for elucidating the dynamics of these interactions.
PMAP-37 is an amphiphilic antimicrobial peptide that is believed to adopt a predominantly α-helical structure, particularly in a membrane-mimicking environment like trifluoroethanol. frontiersin.orgresearchgate.net This amphipathic α-helical conformation is crucial for its membrane activity, allowing the peptide to insert into the lipid bilayer. It is considered the most potent membrane-active peptide among the porcine myeloid antimicrobial peptides (PMAPs), capable of permeating the inner membrane of bacteria at low micromolar concentrations. frontiersin.org
Fluorescence spectroscopy experiments and molecular dynamics simulations have been employed to understand the different mechanisms of action of antimicrobial peptides, which can include the formation of pores ("barrel-stave" or "toroidal pore" models) or the "carpet-like" mechanism where the peptide disrupts the membrane in a detergent-like manner. frontiersin.org PMAPs are generally thought to follow a carpet-like mechanism, where they bind to the negatively charged bacterial membrane surface. frontiersin.org
Studies on PMAP-37 analogs have provided more specific insights into their membrane interactions. For example, fluorescence microscopy has shown that PMAP-37 and its analogs can cause damage to bacterial membranes, with some modified versions showing enhanced membrane permeability. nih.gov While detailed spectroscopic and microscopic data specifically for the parent PMAP-37 are less abundant in the reviewed literature, the research on its analogs strongly supports a membrane-disruptive mechanism of action. These studies often utilize fluorescent dyes that can report on membrane permeabilization, providing visual and quantitative evidence of the peptide's lytic activity.
Genomic and Transcriptomic Studies on Pmap 37 Gene Expression and Regulation
Identification and Characterization of the PMAP-37 Encoding Gene
The gene encoding PMAP-37 was first identified through the cloning of a cDNA from pig bone marrow, which revealed a precursor polypeptide of 167 amino acids. researchgate.netnih.gov The gene, officially or commonly referred to as PMAP37, is part of the porcine cathelicidin (B612621) gene family. uu.nl In pigs (Sus scrofa), the genes for cathelicidins are known to be clustered on chromosome 13. researchgate.net
Structurally, porcine cathelicidin genes, including the one for PMAP-37, typically exhibit a conserved organization consisting of four exons and three introns. researchgate.netfrontiersin.org This genomic structure is a hallmark of the cathelicidin family across many mammalian species. The first three exons encode the highly conserved N-terminal preproregion, known as the cathelin domain. researchgate.netfrontiersin.org The fourth exon is more variable and encodes the C-terminal mature peptide, which in this case is the 37-amino-acid-long PMAP-37 peptide that exerts the antimicrobial activity. researchgate.netfrontiersin.org
Table 1: Characteristics of the Porcine PMAP-37 Encoding Gene
| Feature | Description | Source(s) |
|---|---|---|
| Gene Name | PMAP37 (Cathelicidin) | uu.nl |
| Organism | Sus scrofa (Pig) | uu.nl |
| Protein Product | Antibacterial peptide PMAP-37 | nih.govuu.nl |
| Precursor Size | 167 amino acids | nih.gov |
| Mature Peptide Size | 37 amino acids | researchgate.net |
| Gene Structure | Conserved 4-exon, 3-intron structure | researchgate.netfrontiersin.org |
| Chromosomal Locus | Chromosome 13 (cluster of cathelicidin genes) | researchgate.net |
Transcriptional Regulation of PMAP-37 Expression in Host Cells
The expression of the PMAP-37 gene is a regulated process, controlled by transcription factors that bind to specific DNA sequences in the gene's promoter region. The promoter regions of cathelicidin genes are noted for being conserved and contain several binding sites for transcription factors that are central to the immune response. researchgate.net
Key cis-regulatory elements found in the promoters of cathelicidin genes include binding sites for Nuclear Factor kappa B (NF-κB) and Nuclear Factor for Interleukin-6 (NF-IL-6). researchgate.net These transcription factors are pivotal in signaling pathways activated by infection and inflammation. The presence of these binding sites indicates that the PMAP-37 gene is likely upregulated by pro-inflammatory cytokines and microbial products, integrating it into the broader innate immune response network. researchgate.net Studies on porcine gene regulation have also identified other transcription factors such as SP1, c-Myc, and E2F3 as important regulators in various cellular processes, and it is plausible that they may also play a role in the fine-tuning of cathelicidin expression. pnas.org
Factors Influencing PMAP-37 Gene Induction (e.g., Short-Chain Fatty Acids, Histone Deacetylase Inhibition)
Gene expression of PMAP-37 is significantly influenced by epigenetic modifiers, particularly short-chain fatty acids (SCFAs) like butyrate (B1204436), which function as histone deacetylase (HDAC) inhibitors. researchgate.netumcutrecht.nl Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov By inhibiting HDACs, compounds like butyrate cause hyperacetylation of histones, which relaxes the chromatin structure and allows transcription factors to access gene promoters, thereby increasing gene expression. nih.gov
Research has shown that butyrate is a potent inducer of host defense peptides in pigs. researchgate.net In porcine macrophage-like cells (3D4/31), treatment with sodium butyrate resulted in a clear induction of PMAP-37 expression. nih.gov Notably, the basal expression of PMAP-37 in these cells was undetectable, preventing the calculation of a precise fold-change, but the induction was described as "obvious". nih.gov This strong up-regulation highlights the sensitivity of the PMAP-37 gene to epigenetic modulation by HDAC inhibitors. While direct fold-change data for PMAP-37 is unavailable due to its low basal expression, the effect of butyrate on other porcine host defense peptides in different cell types provides a clear picture of its inductive capacity.
Table 2: Induction of Porcine Host Defense Peptide Gene Expression by Sodium Butyrate (8 mM for 24h)
| Peptide Gene | Cell Type | Approximate Fold Induction | Source(s) |
|---|---|---|---|
| PMAP-37 | 3D4/31 (Macrophage) | Obviously Induced * | nih.gov |
| pBD3 | 3D4/31 (Macrophage) | ~190-fold | nih.gov |
| PG1-5 (Protegrins) | 3D4/31 (Macrophage) | ~42-fold | nih.gov |
| pBD2 | IPEC-J2 (Intestinal) | ~3-fold | nih.gov |
| pEP2C | IPEC-J2 (Intestinal) | ~10-fold | nih.gov |
*Relative fold induction could not be calculated due to undetectable expression in untreated cells.
Gene Expression Profiling in Response to Pathogenic Stimuli
As a key component of the innate immune system, the expression of the PMAP-37 gene is expected to be upregulated upon encountering pathogenic stimuli. Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response through Toll-like receptor 4 (TLR4) signaling. This signaling cascade leads to the activation of transcription factors such as NF-κB, which, as noted previously, has binding sites in the cathelicidin gene promoter. researchgate.net
Table 3: Response of Porcine Cathelicidin PR-39 to Pathogenic Challenge
| Stimulus | Peptide | Measurement | Result | Source(s) |
|---|
This finding implies a significant upregulation at the gene expression level for cathelicidins in response to a bacterial pathogen.
Investigation of Immunomodulatory Functions and Broader Host Defense Roles of Pmap 37
Modulation of Host Inflammatory Responses in Pre-clinical Models
A key function of cathelicidins like PMAP-37 is their ability to temper host inflammatory responses, particularly those triggered by microbial components that can lead to sepsis. In pre-clinical in vitro models, PMAP-37 has demonstrated a potent capacity to neutralize the effects of various pathogen-associated molecular patterns (PAMPs). Research shows that PMAP-37 effectively neutralizes nitric oxide production in macrophage cell lines that have been stimulated with different forms of lipopolysaccharide (LPS), Lipid A, or lipoteichoic acid (LTA) in a dose-dependent manner. nih.gov This is a critical anti-inflammatory effect, as excessive nitric oxide production contributes to the vasodilation and tissue damage seen in septic shock.
The ability to modulate the inflammatory cascade initiated by Toll-like receptor (TLR) agonists is a hallmark of many host defense peptides. nih.govresearchgate.net For instance, the human cathelicidin (B612621) LL-37, a well-studied counterpart to PMAP-37, has been shown to protect animals against endotoxemia. researchgate.net It significantly inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in human monocytic cells stimulated with LPS. researchgate.net Similarly, the porcine peptide PMAP-36, which is closely related to PMAP-37, strongly neutralizes the activation of macrophages mediated by LPS and LTA. nih.gov While PMAP-37 is comparatively less studied, its demonstrated ability to neutralize inflammatory mediators like nitric oxide in cell-based models points to a similar, vital role in controlling inflammation. nih.gov
| Stimulant (PAMP) | Affected Inflammatory Mediator | Observed Effect of PMAP-37 | Significance |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Neutralized production | Inhibition of a key mediator of septic shock and inflammation. nih.gov |
| Lipid A | Nitric Oxide (NO) | Neutralized production | Demonstrates activity against the toxic component of LPS. nih.gov |
| Lipoteichoic Acid (LTA) | Nitric Oxide (NO) | Neutralized production | Shows broad anti-inflammatory action against components from both Gram-negative and Gram-positive bacteria. nih.gov |
Interaction with and Activation of Host Immune Cells (e.g., Macrophages)
The immunomodulatory effects of PMAP-37 are mediated through its direct interaction with host immune cells, particularly macrophages. Macrophages are central to the innate immune response, responsible for phagocytosis and initiating inflammation through the release of cytokines. plos.org PMAP-37 influences these cells primarily by interfering with the signaling process initiated by bacterial endotoxins. Flow cytometric analysis has confirmed that PMAP-37 can inhibit the binding of LPS to macrophages. nih.gov By preventing this initial interaction between the bacterial toxin and the macrophage's cell surface receptors (like TLR4), PMAP-37 effectively blocks the trigger for the pro-inflammatory cascade. nih.gov
This mechanism is further supported by the peptide's ability to neutralize nitric oxide production in macrophage cell lines stimulated by LPS. nih.gov The interaction is not solely about blocking; related cathelicidins also show complex interactions. For example, while the human peptide LL-37 is highly efficient at inhibiting LPS-induced macrophage activation, it binds weakly to LPS itself. nih.gov In contrast, PMAP-36 binds strongly to LPS. nih.gov This suggests that cathelicidins have evolved different strategies to achieve a similar outcome of immune modulation. PMAP-37's capacity to prevent LPS from binding to macrophages positions it as a direct modulator of immune cell activation, preventing an overzealous inflammatory response that can be detrimental to the host. nih.gov
Contribution to Innate Immunity Mechanisms
PMAP-37 is an integral component of the innate immune system, which provides the first line of defense against infection. nih.gov The innate immune system relies on pattern recognition receptors (PRRs), such as the family of Toll-like receptors (TLRs), to detect conserved molecular structures on pathogens known as PAMPs. nih.gov PMAP-37 contributes to this system by acting as a PAMP-neutralizing agent. nih.gov
Its ability to counteract stimulation by LPS and LTA demonstrates its function in modulating the TLR4 and TLR2 signaling pathways, respectively. nih.govnih.gov LPS from Gram-negative bacteria is recognized by TLR4, while LTA from Gram-positive bacteria is recognized by TLR2. nih.gov By binding to and neutralizing these molecules, PMAP-37 prevents their recognition by TLRs on the surface of immune cells, thereby averting the activation of downstream signaling pathways that lead to inflammation. nih.gov This mechanism is a crucial aspect of innate immunity, as it helps the host distinguish between self and non-self and mount an appropriate response, while also preventing excessive inflammation. nih.gov The dual functionality of cathelicidins—directly killing pathogens and modulating the host's immune response—makes peptides like PMAP-37 versatile and essential players in innate defense. nih.gov
Synergistic Antimicrobial Strategies Involving Pmap 37
Mechanisms Underlying Synergistic Effects (e.g., Enhanced Antibiotic Uptake, Biofilm Disruption)
The mechanisms underlying the synergistic effects between antimicrobial peptides and conventional antibiotics are often multifaceted. A primary mechanism involves the AMP's ability to permeabilize the bacterial membrane. By disrupting the integrity of the cell envelope, the AMP can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This is particularly relevant for antibiotics that act on internal cellular processes, such as protein or nucleic acid synthesis.
Another critical mechanism is the disruption of bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant protection against antibiotics. Many AMPs have demonstrated the ability to inhibit biofilm formation or eradicate established biofilms. In combination with conventional antibiotics, this can lead to a potentiation of antimicrobial activity, as the antibiotic can more readily penetrate the compromised biofilm structure and act on the resident bacteria.
While these mechanisms are well-documented for other AMPs like LL-37 mdpi.comnih.gov, there is no specific research available that elucidates the mechanisms of synergy for PMAP-37 in combination with conventional antibiotics. Although PMAP-37 is known to exert its antimicrobial effect by disrupting bacterial cell membranes researchgate.net, studies have not yet explored how this activity could be leveraged to enhance the uptake and efficacy of co-administered antibiotics. Similarly, while modified versions of PMAP-37 have shown anti-biofilm activity nih.govresearchgate.net, the potential for the native peptide to synergize with antibiotics in biofilm eradication remains to be investigated.
Pre Clinical in Vivo Efficacy Assessments and Diverse Application Potentials of Pmap 37
Therapeutic Efficacy in Animal Models of Bacterial Infections (e.g., Mouse Infection Models)
The therapeutic potential of porcine myeloid antimicrobial peptide-37 (PMAP-37) and its analogs has been substantiated in various preclinical animal models, demonstrating significant efficacy in combating bacterial infections. In vivo studies, primarily utilizing mouse infection models, have shown that these peptides can effectively reduce bacterial loads, mitigate inflammatory damage, and improve survival rates.
An analog, PMAP-37(F34-R), exhibited impressive therapeutic effects in mice infected with several bacterial strains. researchgate.net In a Listeria monocytogenes CICC21533 infection model, the efficacy of PMAP-37(F34-R) was found to be comparable to the antibiotic ceftiofur (B124693) sodium, and in some instances, superior. researchgate.net Further studies with PMAP-37 analogs revealed a reduction in bacterial burden and inflammatory damage in the lungs and liver of infected mice, leading to decreased mortality. researchgate.net
Another analog, PMAP-37(K20/27-I), designed to have increased hydrophobicity, also showed significant therapeutic effects. researchgate.net This analog was effective in mouse models of both Staphylococcus aureus ATCC25923 and Salmonella typhimurium SL1344 infections, improving clinical symptoms, reducing tissue lesions, lowering tissue bacterial loads, and increasing survival rates. researchgate.net In contrast, the analog PMAP-37(R13-I) only demonstrated a therapeutic effect in mice infected with S. typhimurium SL1344. researchgate.net
Furthermore, the N-terminal cholesterol-modified analog, Chol-37(F34-R), displayed good potency in bacterial eradication in several mouse models. nih.govnih.gov It promoted wound healing and abscess reduction in mice with skin infections caused by S. aureus ATCC25923 or Pseudomonas aeruginosa GIM1.551. nih.gov In a peritonitis model induced by S. aureus ATCC25923, Chol-37(F34-R) demonstrated a notable therapeutic effect by reducing the systemic bacterial burden and alleviating organ damage. nih.govnih.gov These findings highlight the potential of PMAP-37 and its modified versions as candidates for treating bacterial infections. researchgate.netresearchgate.net
Table 1: Therapeutic Efficacy of PMAP-37 Analogs in Mouse Infection Models
| Peptide | Infection Model | Key Findings | Reference |
|---|---|---|---|
| PMAP-37(F34-R) | Listeria monocytogenes | Efficacy comparable or superior to ceftiofur sodium; reduced bacterial burden and inflammatory damage. | researchgate.net |
| PMAP-37(K20/27-I) | Staphylococcus aureus | Exhibited therapeutic effects, improved survival rates, reduced bacterial loads and tissue lesions. | researchgate.net |
| PMAP-37(K20/27-I) | Salmonella typhimurium | Exhibited therapeutic effects, improved survival rates, reduced bacterial loads and tissue lesions. | researchgate.net |
| Chol-37(F34-R) | S. aureus / P. aeruginosa (Abscess) | Promoted wound healing and abscess reduction. | nih.gov |
| Chol-37(F34-R) | S. aureus (Peritonitis) | Reduced systemic bacterial burden and alleviated organ damage. | nih.govnih.gov |
Evaluation of Anti-Biofilm Formation and Eradication Activities
PMAP-37 and its derivatives have demonstrated significant capabilities in preventing the formation of bacterial biofilms and, in some cases, eradicating established ones. Biofilms are structured communities of bacteria that are notoriously difficult to treat due to their protective matrix. mdpi.com
The cholesterol-modified analog, Chol-37(F34-R), showed effective anti-biofilm activity. nih.govnih.gov Studies revealed that while PMAP-37, PMAP-37(F34-R), and Chol-37(F34-R) all exhibited some level of biofilm eradication capability against Gram-negative bacteria like S. typhimurium SL1344 and P. aeruginosa GIM1.551, Chol-37(F34-R) was the most effective at inhibiting biofilm formation. nih.gov However, none of the three peptides were able to eliminate the pre-formed biofilm of the Gram-positive bacterium S. aureus ATCC25923. nih.gov Despite this, all the peptides were able to kill the bacteria within the tested biofilms. nih.gov
The mechanism by which these peptides combat biofilms involves disrupting the bacterial membrane. nih.govresearchgate.net PMAP-37 is recognized as a potent membrane-active peptide that can permeate the inner membrane of bacteria. frontiersin.org This action is crucial as the biofilm matrix often protects embedded bacteria from conventional antibiotics. mdpi.com The ability of antimicrobial peptides like PMAP-37 to penetrate the negatively charged extracellular polymeric substances (EPS) of the biofilm is a key factor in their anti-biofilm activity. researchgate.net
Table 2: Anti-Biofilm Activity of PMAP-37 and its Analogs
| Peptide | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Chol-37(F34-R) | S. typhimurium SL1344 | Biofilm Eradication | nih.gov |
| Chol-37(F34-R) | P. aeruginosa GIM1.551 | Biofilm Eradication | nih.gov |
| Chol-37(F34-R) | General | Most effective at Biofilm Inhibition | nih.gov |
| PMAP-37 | S. typhimurium SL1344 | Biofilm Eradication | nih.gov |
| PMAP-37 | P. aeruginosa GIM1.551 | Biofilm Eradication | nih.gov |
| PMAP-37(F34-R) | S. typhimurium SL1344 | Biofilm Eradication | nih.gov |
| PMAP-37(F34-R) | P. aeruginosa GIM1.551 | Biofilm Eradication | nih.gov |
| All Tested Peptides | S. aureus ATCC25923 | Ineffective against pre-formed biofilm | nih.gov |
Non-Therapeutic Applications of PMAP-37 and its Analogs (e.g., Food Preservation)
Beyond therapeutic applications, PMAP-37 and its analogs show considerable promise in non-therapeutic fields, particularly as natural food preservatives. nih.govresearchgate.net The search for alternatives to chemical preservatives has driven research into antimicrobial peptides, which can offer a safer and more environmentally friendly approach to extending the shelf life of food products. sustaine.orgmdpi.com
The analog PMAP-37(F34-R) has been identified as a potential novel food preservative. nih.gov Research has demonstrated its effectiveness in the preservation of plums. nih.govresearchgate.net In these studies, treatment with PMAP-37(F34-R) significantly inhibited plum decay. nih.gov The decay and weight loss rates of plums treated with the peptide were markedly lower than those of the control group. nih.gov The peptide also delayed the respiratory intensity of the fruit, a key factor in the ripening and spoilage process. nih.gov These results suggest that PMAP-37(F34-R) could be a promising agent for extending the shelf life of fruits and has potential for development as a new type of green preservative. researchgate.net The stability of PMAP-37 analogs under various conditions, such as different pH levels and temperatures, further enhances their suitability for food applications. researchgate.net
Potential Roles in Veterinary Health and Livestock Management
PMAP-37, being a cathelicidin (B612621) originally isolated from porcine myeloid cells, holds intrinsic potential for applications in veterinary medicine and livestock management. researchgate.netnih.gov The peptide and its derivatives have demonstrated activity against pathogens relevant to animal health, suggesting they could be developed into novel strategies to combat bacterial and viral infections in livestock. umcutrecht.nl
The broad-spectrum antibacterial activity of PMAP-37 is a key asset for veterinary applications. frontiersin.org Furthermore, PMAP-37 has been shown to possess antiviral activity against the porcine epidemic diarrhea virus (PEDV), a significant pathogen in the pig industry. umcutrecht.nlnih.gov This dual functionality underscores its versatility. nih.gov The development of analogs with enhanced stability and efficacy in animal infection models further supports their potential use as alternatives to conventional antibiotics in livestock, which is crucial in the face of rising antimicrobial resistance. nih.govmdpi.com The potential of PMAP-37(F34-R) has been noted for its value in animal husbandry, suggesting it could bring economic benefits by improving animal health. nih.gov
Q & A
Q. 1.1. How was PMAP-37 discovered and initially characterized?
PMAP-37 was identified through cDNA cloning from pig bone marrow using molecular biology techniques, leveraging homology in preproregions of antibacterial peptide precursors. The peptide’s 37-amino-acid sequence was chemically synthesized and structurally analyzed via circular dichroism (CD) spectroscopy in trifluoroethanol, revealing a transition from random coil to α-helical conformation. Initial antibacterial activity was tested via minimal inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria, showing MICs of 1–4 µM .
Q. 1.2. What structural features define PMAP-37’s mechanism of action?
PMAP-37 adopts an amphipathic α-helical structure (amino acid sequence: GLLSRLRDFLSDRGRRLGEKIERIGQKIKDLSEFFQS) that enables membrane disruption. Its hydrophobicity and cationic charge facilitate electrostatic interactions with bacterial membranes. In membrane-mimetic environments (e.g., trifluoroethanol), the peptide transitions to a helical conformation, critical for its carpet-like mechanism: surface adsorption, membrane destabilization, and content leakage .
Q. 1.3. What is the primary antibacterial mechanism of PMAP-37?
PMAP-37 primarily follows the carpet-like model: (1) electrostatic binding to anionic bacterial membranes, (2) reorientation to align hydrophobic regions with lipid heads, (3) threshold concentration-dependent membrane disintegration. This contrasts with barrel-stave or toroidal-pore models, as PMAP-37 does not insert deeply into the bilayer. Membrane permeabilization was confirmed via propidium iodide uptake and nucleotide leakage assays .
Advanced Research Questions
Q. 2.1. How can PMAP-37 gene expression be quantitatively analyzed in vivo?
Semi-quantitative RT-PCR with 18S rRNA as an internal control is a validated method. For example, studies on porcine bone marrow cells used optimized MgCl₂ concentrations and cycle thresholds to measure PMAP-37 expression across developmental stages (e.g., upregulation in 0–20 kg pigs, downregulation at 20–40 kg). Bovine lactoferrin (bLF) was shown to upregulate PMAP-37 expression by 109.62% at 0.125% dietary inclusion .
Q. 2.2. What rational design strategies improve PMAP-37’s activity?
Key strategies include:
- Charge enhancement : Substituting Phe34 with Arg (F34-R analog) increased positive charge, improving MICs against E. coli and S. aureus by 2–4 fold .
- Hydrophobic modification : Cholesterol conjugation at the N-terminus (Chol-37(F34-R)) enhanced membrane penetration and biofilm inhibition (e.g., 90% reduction in P. aeruginosa biofilm biomass) .
Methods include Fmoc solid-phase synthesis, MIC assays, and time-kill kinetics .
Q. 2.3. What challenges exist in recombinant PMAP-37 production?
Heterologous expression in Pichia pastoris addresses low natural yield. A 2023 study optimized codon usage, secretion signals, and purification (e.g., ion-exchange chromatography) to produce PMAP-37(F34-R) with potent activity (MIC: 2–8 µg/mL) and stability (retained activity after 30 min at 100°C). Critical validation steps include MALDI-TOF mass spectrometry and hemolysis assays .
Q. 2.4. How do chemical modifications enhance PMAP-37’s therapeutic potential?
Cholesterol conjugation improves stability (prolonged plasma half-life) and reduces renal clearance. In vivo studies in murine wound models showed Chol-37(F34-R) accelerated healing (50% reduction in S. aureus load vs. controls) and suppressed abscess formation. Stability was assessed via protease resistance assays (e.g., 4-hour incubation with trypsin retained 80% activity) .
Q. 2.5. What models validate PMAP-37’s in vivo efficacy?
- Knife injury infection : Topical Chol-37(F34-R) reduced S. aureus CFUs by 99% in mice.
- Peritonitis model : Intraperitoneal administration decreased mortality by 70% in S. aureus-infected mice.
- Abscess model : Peptide treatment reduced P. aeruginosa abscess size by 60%. Efficacy metrics include bacterial load (qPCR), histopathology, and cytokine profiling .
Q. 2.6. How does PMAP-37 combat bacterial biofilms?
PMAP-37(F34-R) inhibits biofilm formation (IC₅₀: 8–16 µg/mL) and eradicates mature biofilms via membrane disruption, validated by confocal microscopy (SYTO9/PI staining). Cholesterol-modified analogs further enhance anti-biofilm activity by penetrating extracellular polymeric substances (EPS) .
Methodological Considerations
Q. 3.1. How to resolve contradictions in PMAP-37’s structure-activity data?
Discrepancies in charge/hydrophobicity effects require systematic assays:
Q. 3.2. How to optimize peptide stability for clinical translation?
Strategies include PEGylation (prolongs half-life via reduced renal clearance) and D-amino acid substitution (enhances protease resistance). In vitro stability assays (serum/protease exposure) and pharmacokinetic studies in rodents are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
